molecular formula C22H14N4 B15092426 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile CAS No. 502622-86-8

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile

Katalognummer: B15092426
CAS-Nummer: 502622-86-8
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: RLSYALQFASMBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile is an organic compound that features a unique structure with multiple pyridine rings and a benzonitrile group. This compound is known for its rigid ditopic ligand properties, making it valuable in the synthesis of metal complexes and various applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile typically involves the use of pyridine derivatives and benzonitrile. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with a benzonitrile derivative under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound with altered electronic properties .

Wirkmechanismus

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, which are utilized in various applications. The molecular targets and pathways involved depend on the specific metal ion and the structure of the complex formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile is unique due to its rigid ditopic ligand structure, which allows it to form stable complexes with various metal ions. This property makes it valuable in the synthesis of metal complexes with specific electronic and catalytic properties .

Eigenschaften

CAS-Nummer

502622-86-8

Molekularformel

C22H14N4

Molekulargewicht

334.4 g/mol

IUPAC-Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile

InChI

InChI=1S/C22H14N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H

InChI-Schlüssel

RLSYALQFASMBME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.